molecular formula C12H20ClNO3 B2616565 ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylate hydrochloride CAS No. 2490398-53-1

ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylate hydrochloride

Cat. No.: B2616565
CAS No.: 2490398-53-1
M. Wt: 261.75
InChI Key: WUQJFTLASCYRNO-UHFFFAOYSA-N
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Description

Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[211]hexane-2,1’-cyclobutane]-1-carboxylate hydrochloride is a complex organic compound featuring a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylate hydrochloride typically involves a series of cycloaddition reactions. One common method is the [2 + 2] cycloaddition of bicyclo[1.1.0]butanes with alkenes under photochemical conditions . This reaction is facilitated by the use of Lewis acids, which help to stabilize the transition state and improve the yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve batchwise or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of photocatalysts and controlled irradiation conditions are crucial for scaling up the synthesis while maintaining efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for precise orientation of functional groups, facilitating interactions with biomacromolecules. This can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylate hydrochloride is unique due to its spirocyclic structure, which provides a rigid and stable framework. This enhances its potential as a bioisostere and allows for the exploration of new chemical space .

Properties

IUPAC Name

ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-2-15-9(14)11-6-10(7-11,8-13)16-12(11)4-3-5-12;/h2-8,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQJFTLASCYRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC23CCC3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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